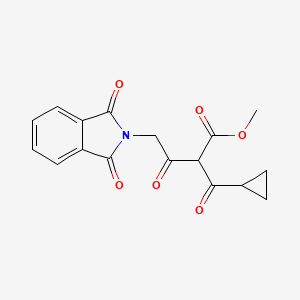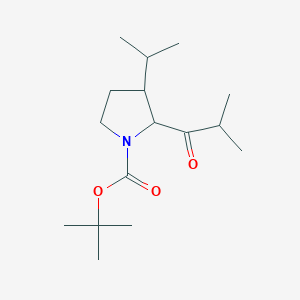![molecular formula C10H13F3N4 B1475187 6-[4-(Trifluoromethyl)piperidin-1-yl]pyridazin-3-amine CAS No. 1771059-57-4](/img/structure/B1475187.png)
6-[4-(Trifluoromethyl)piperidin-1-yl]pyridazin-3-amine
Descripción general
Descripción
6-[4-(Trifluoromethyl)piperidin-1-yl]pyridazin-3-amine, with the chemical formula C23H21F3N4O2 , is an organic compound. It falls under the category of pyridazinones, which have been explored for their diverse pharmacological activities. The compound’s molecular weight is approximately 442.43 g/mol .
Aplicaciones Científicas De Investigación
Antihistaminic and Anti-inflammatory Properties
A key application of compounds related to 6-[4-(Trifluoromethyl)piperidin-1-yl]pyridazin-3-amine is in the development of antihistaminic drugs. A study by Gyoten et al. (2003) synthesized compounds exhibiting both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. Specifically, one compound showed potent antihistaminic activity without blocking central H(1) receptors, suggesting potential for treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Optical Properties in Heterocyclic Systems
Another research focus is on the optical properties of heterocyclic systems incorporating elements like this compound. Palion-Gazda et al. (2019) explored the thermal, redox, and UV-Vis absorption properties of various heterocyclic systems. Their study indicated that structure-dependent fluorescence properties and the impact of protonation and viscosity on emission properties are significant, especially in the presence of compounds with a pyridazin-3-amine core (Palion-Gazda et al., 2019).
Anticancer and Insulinotropic Activities
Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop anti-diabetic medications. The study found that these compounds exhibited strong inhibition potential and insulinotropic activity, with compounds like 5a, 5c, 5g, and 5i showing up to 99% antioxidant and insulinotropic activity (Bindu et al., 2019).
Chemical Synthesis and Process Development
In the realm of chemical synthesis, Kallemeyn et al. (2014) detailed a scalable process for the preparation of a compound involving this compound. Their work highlights the importance of efficient synthesis methods in the production of complex organic compounds, including those with potential medicinal applications (Kallemeyn et al., 2014).
Propiedades
IUPAC Name |
6-[4-(trifluoromethyl)piperidin-1-yl]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4/c11-10(12,13)7-3-5-17(6-4-7)9-2-1-8(14)15-16-9/h1-2,7H,3-6H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXMOYZSGGVWTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-(2-Methoxyphenyl)-2-oxoethyl]-2-methylcyclohexanone](/img/structure/B1475111.png)


![Methyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1475114.png)




![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1475120.png)
![(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol](/img/structure/B1475122.png)
![2-(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1475124.png)

